1-Ethyl-2-(4-pyridyl)piperazine
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Overview
Description
1-Ethyl-2-(4-pyridyl)piperazine is a heterocyclic compound that features a piperazine ring substituted with an ethyl group and a pyridyl group.
Preparation Methods
The synthesis of 1-Ethyl-2-(4-pyridyl)piperazine can be achieved through several methods:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Ring opening of aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine rings.
Photocatalytic synthesis: This method uses light to catalyze the formation of piperazine derivatives from suitable precursors.
Chemical Reactions Analysis
1-Ethyl-2-(4-pyridyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridyl or ethyl groups can be replaced by other functional groups.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl-2-(4-pyridyl)piperazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethyl-2-(4-pyridyl)piperazine involves its interaction with specific molecular targets. For example, piperazine derivatives are known to act as GABA receptor agonists, binding to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in the flaccid paralysis of certain parasites . The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Ethyl-2-(4-pyridyl)piperazine can be compared with other similar compounds, such as:
1-(2-Pyridyl)piperazine: This compound has a pyridyl group at the 2-position instead of the 4-position and is used in similar applications.
1-(4-Pyridyl)piperazine: This compound lacks the ethyl group and is used as a building block for various medicinally important molecules.
1-(2-Pyrimidyl)piperazine: This derivative has a pyrimidyl group and is a metabolite of buspirone, used in pharmaceutical research.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Biological Activity
1-Ethyl-2-(4-pyridyl)piperazine (EPyP) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a piperazine ring substituted with an ethyl group and a 4-pyridyl moiety, which contributes to its pharmacological properties. This article explores the biological activity of EPyP, including its mechanisms of action, therapeutic potential, and relevant case studies.
Key Features
- Piperazine Ring : A six-membered ring containing two nitrogen atoms, known for its diverse biological activities.
- 4-Pyridyl Moiety : A pyridine ring that enhances the compound's interaction with various biological targets.
Enzyme Inhibition
Research indicates that EPyP exhibits significant inhibitory effects on enzymes involved in sterol biosynthesis, particularly in parasitic organisms such as Leishmania. It has been shown to inhibit enzymes like CYP51 and CYP5122A1, which are crucial for sterol metabolism in these parasites. This inhibition suggests potential applications in treating leishmaniasis, as derivatives of EPyP have demonstrated anti-proliferative effects against Leishmania donovani promastigotes.
Anticancer Activity
EPyP and its derivatives have also been investigated for their anticancer properties. A study focusing on benzimidazole derivatives with pyridyl/pyrimidinyl piperazine moieties found that certain compounds exhibited selective cytotoxicity against A549 lung adenocarcinoma and C6 rat glioma cell lines. The most active compounds showed IC50 values in the micromolar range, indicating promising potential for further development as anticancer agents .
Cholinesterase Inhibition
In addition to anticancer activity, some studies have explored the cholinesterase inhibition effects of EPyP derivatives. This activity is relevant for neurodegenerative diseases where cholinesterase inhibitors can provide therapeutic benefits. The relationship between anticancer activity and cholinesterase inhibition is an area of ongoing research .
Synthesis and Derivatives
The synthesis of EPyP can be achieved through various methods that allow for modifications to enhance biological activity. For example, dehydrogenation reactions can alter its reactivity profile. The following table summarizes some key derivatives and their biological activities:
Case Study 1: Antileishmanial Activity
In a study conducted on the antileishmanial properties of EPyP derivatives, researchers found that specific modifications to the piperazine ring significantly enhanced inhibitory effects on Leishmania donovani. The study reported IC50 values as low as 10 µM for some derivatives, indicating strong potential for therapeutic applications in treating leishmaniasis.
Case Study 2: Anticancer Properties
Another investigation into the anticancer effects of EPyP derivatives revealed that compounds with a 4-pyridyl substitution showed selective cytotoxicity against cancer cell lines. The study utilized MTT assays to determine cell viability and demonstrated that certain derivatives could induce apoptosis in cancer cells while sparing normal cells .
Properties
Molecular Formula |
C11H17N3 |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
1-ethyl-2-pyridin-4-ylpiperazine |
InChI |
InChI=1S/C11H17N3/c1-2-14-8-7-13-9-11(14)10-3-5-12-6-4-10/h3-6,11,13H,2,7-9H2,1H3 |
InChI Key |
LOJSVPBAVSMBIV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCNCC1C2=CC=NC=C2 |
Origin of Product |
United States |
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